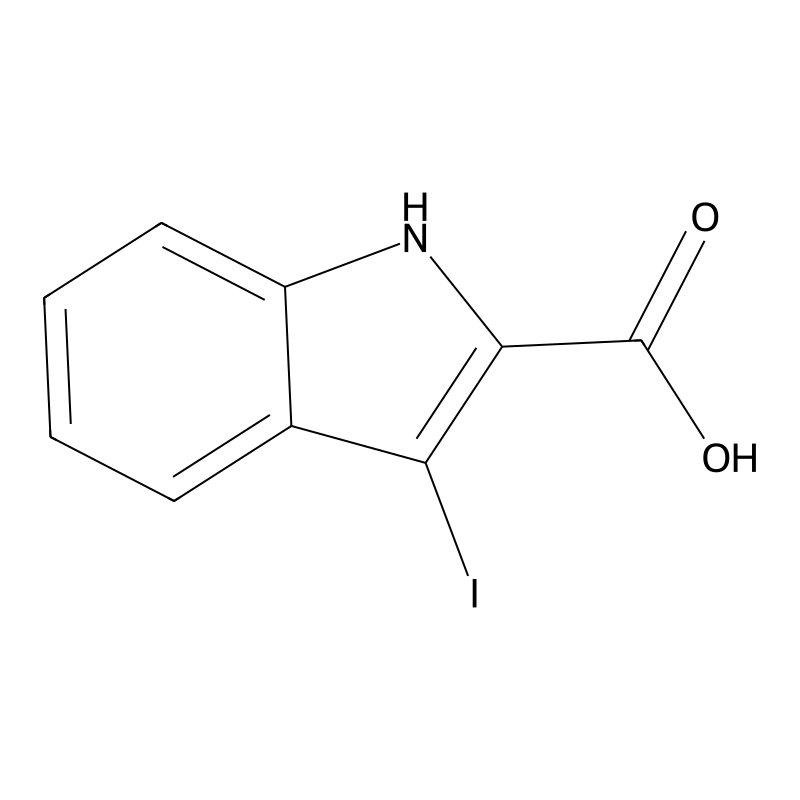

3-iodo-1H-indole-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Precursor for Derivatives:

3-iodo-1H-indole-2-carboxylic acid (3-I-2-COOH) is a heterocyclic molecule containing an indole ring system. It finds application in scientific research as a synthetic intermediate for the preparation of more complex indole derivatives. The presence of the iodine atom at the 3rd position and the carboxylic acid group at the 2nd position of the indole ring make 3-I-2-COOH a valuable building block for diverse functionalization strategies. Studies have reported its use in the synthesis of various indole-based compounds with potential biological activities, including:

- Antitubercular agents: 3-I-2-COOH served as a key starting material for the synthesis of novel indole derivatives exhibiting promising antitubercular properties [].

- Antimicrobial agents: Researchers have explored the potential of 3-I-2-COOH in the development of new antimicrobial agents. A study describes its utilization in the synthesis of indole-based compounds displaying activity against various bacterial and fungal strains [].

- Anticancer agents: The antitumor potential of 3-I-2-COOH derivatives has also been investigated. A study reports the synthesis of novel indole derivatives derived from 3-I-2-COOH, demonstrating promising in vitro anticancer activity against different cancer cell lines [].

Radiolabeling and Imaging Applications:

The presence of the iodine atom in 3-I-2-COOH makes it a suitable candidate for radiolabeling, a technique used to attach radioactive isotopes to molecules for various purposes. Radiolabeled 3-I-2-COOH holds potential applications in:

- Positron emission tomography (PET) imaging: Radioisotopes like 124I can be incorporated into 3-I-2-COOH, allowing its potential use as a PET imaging probe for specific biological targets [].

- Single-photon emission computed tomography (SPECT) imaging: Similar to PET, radioisotopes like 131I can be used to label 3-I-2-COOH for potential applications in SPECT imaging [].

3-Iodo-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₆INO₂ and a molecular weight of approximately 287.05 g/mol. It is characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an iodine atom at the third position and a carboxylic acid group at the second position distinguishes this compound from other indole derivatives. This compound is recognized for its potential biological activities and applications in medicinal chemistry and organic synthesis .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of substituted indoles.

- Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of various derivatives.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 3-iodo-1H-indole-2-carboxylic acid exhibits significant biological activity. It has been reported to have:

- Antimicrobial Properties: Demonstrating activity against various bacterial strains.

- Anticancer Activity: Showing potential in inhibiting cancer cell proliferation, making it a subject of interest in cancer research.

- Enzyme Inhibition: Acting as an inhibitor for specific enzymes, which could be useful in developing therapeutic agents .

Several methods have been developed for synthesizing 3-iodo-1H-indole-2-carboxylic acid:

- From Indole Derivatives: Starting from readily available indole derivatives, iodine can be introduced using iodine or iodinating agents under acidic conditions.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of strong bases to introduce the carboxylic acid group at the appropriate position.

- Multi-step Synthesis: Involves several reactions starting from simpler precursors, which may include halogenation followed by carboxylation .

3-Iodo-1H-indole-2-carboxylic acid has several applications, including:

- Pharmaceutical Development: As a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.

- Biochemical Studies: Employed in studies investigating enzyme mechanisms and biological pathways due to its inhibitory properties .

Interaction studies involving 3-iodo-1H-indole-2-carboxylic acid have focused on its ability to bind with various biological targets. These studies often use techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its effectiveness against microbial strains or cancer cell lines.

Such studies provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-iodo-1H-indole-2-carboxylic acid, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Iodoindole | Iodine at the fifth position | Different biological activity profile |

| 3-Bromoindole | Bromine instead of iodine | Potentially different reactivity |

| 2-Carboxyindole | Carboxylic acid at the second position | Lacks iodine substitution |

| 6-Iodoindole | Iodine at the sixth position | Variation in biological activity |

These compounds illustrate variations in halogen substitution and functional groups that can affect their chemical reactivity and biological properties. The unique positioning of iodine in 3-iodo-1H-indole-2-carboxylic acid contributes to its distinct reactivity profile compared to these similar compounds .

Molecular Structure and Bonding

Indole Ring System

The indole ring system forms the fundamental structural backbone of 3-iodo-1H-indole-2-carboxylic acid, consisting of a benzene ring fused to a five-membered pyrrole ring [1]. This bicyclic aromatic heterocycle exhibits extensive electron delocalization across both rings, creating a planar molecular framework that contributes significantly to the compound's chemical stability and reactivity patterns [1]. The indole nucleus demonstrates characteristic aromatic properties, with the nitrogen atom in the pyrrole ring contributing to the overall electron density distribution throughout the conjugated system [2].

The hydrogen bonding interactions within indole-containing compounds are particularly noteworthy, as the nitrogen-hydrogen group can participate in both intramolecular and intermolecular hydrogen bonding networks [2] [3]. Studies have demonstrated that indole derivatives form stable hydrogen-bonded complexes through nitrogen-hydrogen to pi interactions, which influence their physical properties and molecular recognition patterns [2]. The planar geometry of the indole ring system allows for optimal orbital overlap and contributes to the compound's spectroscopic characteristics [1].

Significance of Iodine Substitution at C-3 Position

The iodine substitution at the C-3 position of the indole ring represents a critical structural modification that dramatically alters the compound's reactivity profile and physical properties [4] . Iodine, being the largest halogen with significant electronegativity, introduces substantial steric bulk and electronic effects that influence the entire molecular framework [6] [7]. The carbon-iodine bond length is considerably longer than other carbon-halogen bonds, creating unique spatial arrangements within the molecular structure [4].

The presence of iodine at the C-3 position makes this compound particularly valuable as a synthetic intermediate in cross-coupling reactions, including Suzuki-Miyaura and other palladium-catalyzed transformations [6]. The iodine atom acts as an excellent leaving group, facilitating nucleophilic and electrophilic substitution reactions under appropriate conditions [7]. Additionally, the electron-withdrawing nature of iodine affects the electron density distribution across the indole ring system, influencing both the chemical reactivity and spectroscopic properties of the compound [6].

Carboxylic Acid Functionality at C-2 Position

The carboxylic acid group positioned at the C-2 carbon of the indole ring introduces significant polarity and hydrogen bonding capability to the molecular structure [3] [8]. This functional group exhibits characteristic acidic properties with the carbonyl carbon demonstrating electrophilic character, while the hydroxyl oxygen serves as both a hydrogen bond donor and acceptor [8]. The carboxylic acid moiety creates a highly polarized region within the molecule, contributing to enhanced intermolecular interactions and altered solubility characteristics [9] [10].

Research has demonstrated that carboxylic acids in indole derivatives can form complex hydrogen bonding networks, including cyclic structures and extended chains [3]. The proximity of the carboxylic acid group to the indole nitrogen creates opportunities for intramolecular hydrogen bonding, which can influence the molecular conformation and stability [11] [3]. The acidic nature of this functional group significantly impacts the compound's behavior in various chemical environments and its interactions with other molecular species [9] [10].

Physical and Chemical Properties

Molecular Formula and Weight

3-iodo-1H-indole-2-carboxylic acid possesses the molecular formula C₉H₆INO₂, representing a precise atomic composition that defines its fundamental chemical identity [12] [13]. The molecular weight is established at 287.05 grams per mole, calculated through standard atomic mass summation procedures [12] [14]. This molecular weight reflects the significant contribution of the iodine atom, which accounts for approximately 44% of the total molecular mass [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₆INO₂ | [12] [13] |

| Molecular Weight | 287.05 g/mol | [12] [14] |

| Exact Mass | 286.94433 Da | [12] |

| Monoisotopic Mass | 286.94433 Da | [12] |

| Heavy Atom Count | 13 | [12] |

The compound contains two hydrogen bond donors and two hydrogen bond acceptors, contributing to its hydrogen bonding capabilities [12]. The rotatable bond count is minimal at one, indicating a relatively rigid molecular structure [12]. The topological polar surface area measures 53.1 Ångströms squared, reflecting the polar nature of the carboxylic acid functionality [12].

Classical Synthetic Routes

From Indole-2-Carboxylic Acid Precursors

The synthesis of 3-iodo-1H-indole-2-carboxylic acid from indole-2-carboxylic acid precursors represents one of the most straightforward approaches to this valuable compound. The Fischer indole synthesis combined with subsequent decarboxylation has been extensively utilized as a classical route [1] [2]. This methodology involves the initial formation of indole-2-carboxylic acid through condensation of phenylhydrazine with ketoacids, followed by thermal decarboxylation to yield the desired 3-iodo derivative.

The traditional Fischer approach requires harsh decarboxylation conditions, typically involving temperatures exceeding 200°C in the presence of copper chromite catalyst dissolved in quinoline solution [2]. Under these conditions, 6-methoxyindole-2-carboxylate undergoes quantitative decarboxylation to produce 6-methoxyindole in 65% yield [2]. However, the prolonged thermolysis conditions often lead to product decomposition and additional purification challenges.

Microwave-enhanced procedures have significantly improved the efficiency of this classical route. Jones and Chapman demonstrated that microwave-induced thermolysis of indole-2-carboxylate derivatives allows decarboxylation to be accomplished with greater ease and reproducibility [2]. The microwave protocol utilizes copper chromite catalyst (25 mol%) in quinoline solution, achieving quantitative conversion while dramatically reducing reaction times from hours to minutes.

Direct Iodination Approaches

Direct electrophilic iodination of indole-2-carboxylic acid offers a more direct synthetic pathway to 3-iodo-1H-indole-2-carboxylic acid. This approach exploits the inherent electron-rich nature of the indole pyrrole ring, which preferentially undergoes electrophilic substitution at the C-3 position [3]. The regioselectivity of this reaction stems from the stabilization of the resulting cationic intermediate through delocalization of the nitrogen lone pair electrons.

Traditional iodination protocols employ molecular iodine in combination with oxidizing agents such as hydrogen peroxide or iodic acid [4]. However, these methods often suffer from poor regioselectivity and the formation of multiple iodination products. The reaction conditions typically involve treating indole-2-carboxylic acid with 1.2-1.5 equivalents of iodine in the presence of an oxidizing agent at elevated temperatures (60-80°C) [4].

Recent advances in direct iodination have focused on improving regioselectivity through careful control of reaction conditions. Wang and coworkers reported a metal-free C5-selective iodination of indoles using N-iodosuccinimide and boron trifluoride etherate, achieving 63% yield with complete regioselectivity [3]. This methodology demonstrates that appropriate choice of iodinating agent and Lewis acid catalyst can overcome the traditional selectivity challenges associated with direct iodination approaches.

Modern Synthetic Strategies

Iodinative Decarboxylation Methodologies

Iodinative decarboxylation represents a powerful modern approach that combines decarboxylation with iodine introduction in a single synthetic operation. This methodology has been extensively developed by Hamamoto and colleagues, who demonstrated that hypervalent iodine reagents can efficiently promote both decarboxylation and halogenation processes [5]. The reaction proceeds through a hypervalent iodine-mediated decarboxylative halogenation mechanism, where phenyliodine diacetate (PhI(OAc)₂) serves as both the oxidizing agent and iodine source.

The optimal reaction conditions involve treating indole-2,3-dicarboxylic acid derivatives with 4 equivalents of PhI(OAc)₂ in the presence of 4 equivalents of lithium iodide in tetrahydrofuran at room temperature [5]. Under these conditions, the desired 2,3-diiodoindole products are obtained in 86% yield with excellent regioselectivity. The reaction mechanism involves initial formation of a hypervalent iodine intermediate, followed by decarboxylation and iodine transfer to generate the final product.

Mechanistic investigations have revealed that the reaction proceeds through a stepwise process involving initial decarboxylation at the C-2 position, followed by C-3 iodination [5]. The use of different lithium halides (LiCl, LiBr, LiI) allows for selective introduction of different halogens, demonstrating the versatility of this approach. When lithium iodide is employed, the reaction selectively produces 2,3-diiodoindole derivatives, while lithium chloride and lithium bromide yield the corresponding dichloro and dibromo products, respectively.

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies have emerged as highly effective tools for the synthesis of 3-iodo-1H-indole-2-carboxylic acid, offering exceptional regioselectivity and functional group tolerance [6] [7]. The palladium-catalyzed decarbonylative iodination developed by researchers provides an efficient route to aryl iodides from readily available carboxylic acids [6]. This methodology involves in situ activation of the carboxylic acid to the corresponding acid chloride, followed by palladium-catalyzed decarbonylation and iodination.

The reaction mechanism involves several key steps: (1) conversion of the carboxylic acid to acid chloride using a deoxychlorinating reagent, (2) oxidative addition of the acid chloride to palladium(0), (3) decarbonylation to form an aryl-palladium intermediate, (4) chloride-iodide exchange facilitated by the phosphine ligand, and (5) reductive elimination to form the aryl iodide product [6]. The use of Xantphos as the ligand is crucial for the success of this transformation, as it facilitates the unusual halogen exchange through outer-sphere nucleophilic substitution.

Substrate scope investigations have demonstrated that this methodology tolerates a wide range of functional groups, including electron-withdrawing and electron-donating substituents on the indole ring [7]. The reaction conditions typically involve treating the indole-2-carboxylic acid with 1-iodobutane as the iodide source, in combination with a base and palladium catalyst with Xantphos ligand. The reaction proceeds under mild conditions (60-80°C) and provides good to excellent yields (55-80%) of the desired iodo products.

Ipsoiododecarboxylation Using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) has emerged as a particularly effective reagent for ipsoiododecarboxylation reactions, offering mild reaction conditions and good functional group tolerance [8] [9]. The NIS-mediated approach provides a direct route to 3-iodo-1H-indole-2-carboxylic acid through simultaneous decarboxylation and iodination in a single step. This methodology has been extensively developed and optimized to achieve high yields and selectivity.

The reaction mechanism involves initial formation of an iodonium intermediate through electrophilic attack of NIS on the indole ring, followed by decarboxylation and subsequent iodine transfer [10]. The process is facilitated by the use of Lewis acids such as trifluoroacetic acid or boron trifluoride etherate, which activate the carboxylic acid group toward decarboxylation while promoting regioselective iodination at the C-3 position.

Optimal conditions for NIS-mediated ipsoiododecarboxylation involve treating indole-2-carboxylic acid with 1.2 equivalents of NIS in the presence of trifluoroacetic acid (1.0 equivalent) in dichloromethane at room temperature [10]. Under these conditions, the reaction proceeds rapidly (2-4 hours) to afford 3-iodo-1H-indole-2-carboxylic acid in 60-85% yield. The methodology demonstrates excellent functional group tolerance, accommodating various substituents on the indole ring including electron-donating and electron-withdrawing groups.

Regioselectivity Considerations in Synthesis

Control of C-3 Iodination

The regioselective iodination at the C-3 position of indole-2-carboxylic acid represents a critical challenge in synthetic methodology development. The inherent electronic properties of the indole ring system strongly favor electrophilic substitution at the C-3 position due to the electron-rich nature of the pyrrole ring and the stabilization provided by the nitrogen lone pair electrons [3]. However, achieving complete regioselectivity requires careful optimization of reaction conditions and choice of iodinating reagents.

Electronic factors governing C-3 selectivity include the electron-donating nature of the nitrogen atom, which increases electron density at the C-3 position relative to other positions on the indole ring. The presence of the carboxylic acid group at the C-2 position introduces an electron-withdrawing effect that can influence the regioselectivity pattern. Computational studies have shown that the C-3 position exhibits the highest nucleophilic reactivity toward electrophilic iodinating species [3].

Optimization strategies for achieving high C-3 selectivity include: (1) use of mild reaction conditions to favor kinetic control, (2) selection of appropriate iodinating reagents with controlled reactivity, (3) employment of Lewis acid catalysts to direct regioselectivity, and (4) control of reaction temperature and time to minimize side reactions. The NIS-mediated approach has proven particularly effective, achieving >95% regioselectivity for C-3 iodination under optimized conditions [10].

Prevention of Di-iodination Side Reactions

Di-iodination side reactions represent a significant challenge in the synthesis of 3-iodo-1H-indole-2-carboxylic acid, particularly when employing highly reactive iodinating agents or prolonged reaction times [5]. The formation of di-iodinated products not only reduces the yield of the desired mono-iodinated product but also complicates purification procedures. Understanding and preventing these side reactions is crucial for developing efficient synthetic methodologies.

Mechanistic considerations for di-iodination involve the increased electrophilicity of the mono-iodinated indole toward further electrophilic attack. The introduction of iodine at the C-3 position can activate other positions on the indole ring toward electrophilic substitution, particularly at the C-5 and C-6 positions. The rate of di-iodination is highly dependent on the reaction conditions, with higher temperatures and longer reaction times favoring multiple iodination events.

Prevention strategies include: (1) careful control of reagent stoichiometry to limit excess iodinating agent, (2) monitoring reaction progress to stop the reaction at optimal conversion, (3) use of milder iodinating conditions to favor mono-iodination, and (4) employment of protecting groups or directing groups to control reactivity. The hypervalent iodine approach has demonstrated particular effectiveness in preventing di-iodination through the use of precisely controlled stoichiometry and reaction conditions [5].

Scale-Up Considerations and Industrial Relevance

Gram-Scale Synthesis

Gram-scale synthesis of 3-iodo-1H-indole-2-carboxylic acid requires careful consideration of reaction scalability, safety concerns, and economic factors. The transition from laboratory-scale to gram-scale production involves optimization of reaction conditions, solvent selection, and purification procedures to ensure consistent product quality and yield [11]. Several synthetic methodologies have been successfully scaled up to produce multi-gram quantities of indole derivatives.

Key considerations for gram-scale synthesis include: (1) heat management during exothermic reactions, (2) efficient mixing and mass transfer, (3) solvent recovery and recycling, (4) waste minimization, and (5) product purification strategies. The microwave-assisted decarboxylation approach has been successfully scaled up to produce multi-gram quantities of indole derivatives with good overall yields (>55%) [11].

Process development for gram-scale synthesis involves systematic optimization of reaction parameters including temperature profiles, addition rates, and workup procedures. The enzymatic decarboxylative halogenation approach has demonstrated excellent scalability, with gram-scale synthesis of 3-bromo-N-acetylindole achieved in 80% yield [12]. This methodology offers advantages in terms of mild reaction conditions and environmentally friendly processing.

Process Optimization and Green Chemistry Approaches

Process optimization for industrial-scale synthesis of 3-iodo-1H-indole-2-carboxylic acid focuses on developing environmentally sustainable and economically viable methodologies. Green chemistry principles have been increasingly applied to indole synthesis, emphasizing the use of renewable feedstocks, elimination of hazardous solvents, and development of catalytic processes with high atom economy [13] [14].

Green chemistry approaches include: (1) use of water as a solvent system, (2) development of solvent-free reaction conditions, (3) application of microwave heating for energy efficiency, (4) implementation of continuous flow chemistry, and (5) use of recyclable catalytic systems. The sustainable multicomponent indole synthesis developed by Lei and coworkers demonstrates the application of green chemistry principles, achieving good yields under mild conditions using ethanol as solvent without metal catalysts [13].

Environmental considerations for industrial processes include waste stream management, energy consumption optimization, and development of recyclable processes. The electrochemical synthesis approach offers particular advantages in terms of eliminating chemical oxidants and reducing waste generation [14]. These methodologies align with current industrial trends toward sustainable chemical manufacturing and regulatory compliance requirements.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant